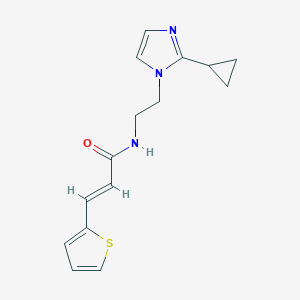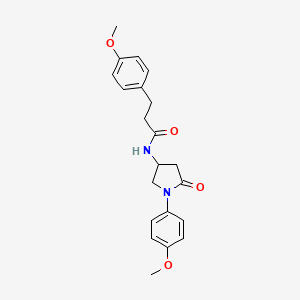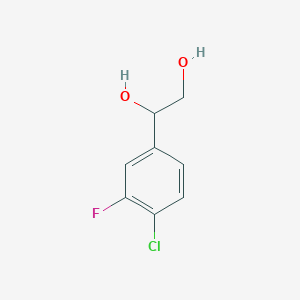
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol” is a chemical compound with the IUPAC name ®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol . It has a molecular weight of 190.6 .
Molecular Structure Analysis
The InChI code for “1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol” is 1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 190.6 . The compound’s InChI code is 1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 .科学的研究の応用
Liquid Crystalline Polyethers Synthesis
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol derivatives are utilized in synthesizing flexible polyethers. The phase transition temperatures and thermodynamics of these polymers indicate significant variation based on the substituent groups, demonstrating the material's potential in liquid crystal applications (Percec & Zuber, 1992).
Catalysis in C–C Bond Cleavage
These compounds also play a role in catalytic processes. For instance, they are involved in the aerobic C–C bond cleavage of related diols, which can be a model system for understanding reactions catalyzed by enzymes like cytochrome P-450scc (Okamoto, Sasaki, Shimada, & Oka, 1985).
Photoinduced Electron Transfer Reactions
In photochemistry, derivatives of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol are used in studying photoinduced electron transfer reactions. These studies provide insights into the mechanisms of light-induced electron transfer, which is fundamental in photophysics and photochemistry (Zhang et al., 1998).
NMR Spectroscopy in Conformational Studies
In nuclear magnetic resonance (NMR) spectroscopy, these compounds aid in understanding the conformational equilibria and rates of conformational interconversion in halogenated ethanes, which is crucial in the field of stereochemistry (Weigert, Winstead, Garrels, & Roberts, 1970).
Organometallic Chemistry
These diols are also relevant in organometallic chemistry. They are used in synthesizing ruthenium allenylidene/alkenylcarbyne complexes, contributing to the development of new catalytic systems and materials (Bustelo et al., 2007).
Microbial Resolution and Asymmetric Oxidation
They serve in microbial resolution processes, where specific microbes are used to produce optically active forms of these diols. Such processes are important in creating enantiomerically pure substances used in various chemical syntheses (Yamamoto, Ando, Shuetake, & Chikamatsu, 1989).
In Vitro Pharmacological Studies
In pharmacological research, these diols are studied for their potential in forming platinum(II) complexes, which can be used to evaluate pharmacokinetics and cytotoxicity against various cancer cell lines (Würtenberger, Angermaier, Kircher, & Gust, 2013).
Studies in Molecular Crystals and Liquid Crystals
These compounds are used to synthesize new series of esters with potential applications in liquid crystal technology. The impact of different substituents on the physical properties of these esters is a key area of research (Gray & Kelly, 1981).
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

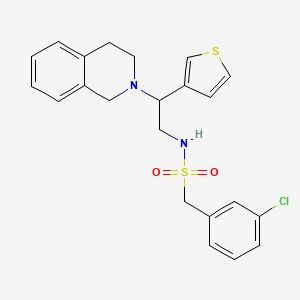
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)


![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)
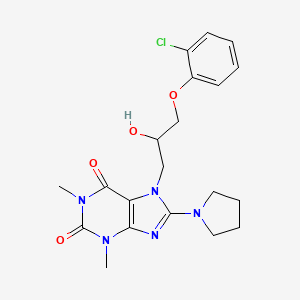
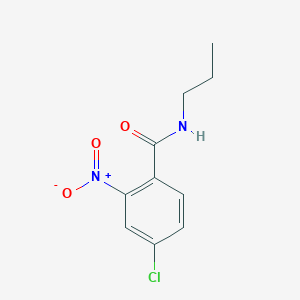
![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)
![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)
